1-o-Tolylbutane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

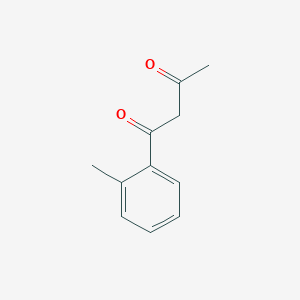

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAFBIMJKFWSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557867 | |

| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56290-54-1 | |

| Record name | 1-(2-Methylphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-o-Tolylbutane-1,3-dione: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-o-Tolylbutane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the utility of this versatile β-diketone.

Introduction and Core Chemical Identity

This compound, systematically named 1-(2-methylphenyl)butane-1,3-dione, is an organic compound featuring a β-diketone functional group attached to an ortho-substituted tolyl moiety.[1] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity and physicochemical properties. As a white crystalline solid, it is soluble in various organic solvents, including ethanol and dimethylformamide.[1] Its core utility in a research and development setting lies in its role as a versatile building block for the synthesis of more complex molecular architectures.[1]

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(2-methylphenyl)butane-1,3-dione[1] |

| CAS Number | 56290-54-1[1] |

| Molecular Formula | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [1] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)CC(=O)C[1] |

| InChI Key | NMAFBIMJKFWSCI-UHFFFAOYSA-N[1] |

Molecular Structure and Physicochemical Properties

The structural framework of this compound consists of a butane-1,3-dione chain where one of the carbonyl groups is attached to a benzene ring substituted with a methyl group at the ortho position. This arrangement allows for significant electronic delocalization and the potential for intramolecular interactions.

Caption: Structure of this compound.

Physicochemical Data

While specific, experimentally verified physicochemical data for the ortho-isomer is not extensively reported in peer-reviewed literature, the following table includes predicted values and data from analogous compounds to provide a functional reference.

| Property | Value/Description | Source |

| Appearance | White crystalline solid | [1] |

| Vapour Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |

| Solubility | Soluble in ethanol and dimethylformamide | [1] |

Note: Researchers should verify these properties experimentally for their specific applications.

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between the diketo form and two possible enol tautomers. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic and steric nature of the substituents.

The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group and the aromatic ring. For unsymmetrical β-diketones like this compound, two enol tautomers are possible. The enol form where the double bond is in conjugation with the tolyl group is generally considered to be the major tautomer due to the extended π-system, which enhances stability. The presence of the ortho-methyl group may introduce steric hindrance that could slightly alter the planarity of the system and thus the position of the equilibrium compared to its unsubstituted phenyl analogue.

Caption: Keto-Enol Tautomerism of this compound.

In non-polar solvents, the enol form is expected to be predominant due to the energetic favorability of the intramolecular hydrogen bond. Conversely, in polar, protic solvents, the diketo form may be more favored as the solvent molecules can solvate the carbonyl groups, disrupting the intramolecular hydrogen bond.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly useful for observing the keto-enol tautomerism, as distinct signals will be present for each form.

-

Enol Form (Major):

-

Enolic OH: A broad singlet, typically downfield (δ 15-17 ppm), due to the strong intramolecular hydrogen bond.

-

Vinyl Proton (-CH=): A singlet around δ 5.5-6.5 ppm.

-

Methyl Protons (-CH₃): Two singlets, one for the tolyl methyl group (δ ~2.3-2.5 ppm) and one for the terminal methyl group (δ ~2.1-2.2 ppm).

-

Aromatic Protons: A complex multiplet in the aromatic region (δ ~7.0-7.8 ppm).

-

-

Keto Form (Minor):

-

Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.

-

Methyl Protons (-CH₃): Two singlets, one for the tolyl methyl group and one for the terminal methyl group, with slightly different chemical shifts compared to the enol form.

-

Aromatic Protons: A complex multiplet in the aromatic region.

-

The ratio of the keto to enol forms can be determined by integrating the characteristic signals of each tautomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show distinct signals for both tautomers.

-

Enol Form:

-

Carbonyl Carbon (C=O): A signal in the range of δ 180-195 ppm.

-

Enolic Carbons (C=C-OH): Signals around δ 100-110 ppm for the vinyl carbon and δ 160-170 ppm for the carbon bearing the hydroxyl group.

-

Aromatic Carbons: Signals in the δ 125-140 ppm range.

-

Methyl Carbons: Signals around δ 20-30 ppm.

-

-

Keto Form:

-

Carbonyl Carbons (C=O): Two distinct signals in the δ 190-210 ppm range.

-

Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.

-

Aromatic and Methyl Carbons: Signals in their respective characteristic regions.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both keto and enol forms.

-

Enol Form:

-

A broad O-H stretching band from ~2500 to 3200 cm⁻¹ due to the strong intramolecular hydrogen bond.

-

A C=O stretching band around 1600-1640 cm⁻¹, shifted to a lower frequency due to conjugation.

-

A C=C stretching band around 1540-1580 cm⁻¹.

-

-

Keto Form:

-

Two distinct C=O stretching bands in the range of 1680-1740 cm⁻¹.

-

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, an ester of o-toluic acid (e.g., ethyl o-toluate) would be condensed with acetone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Claisen Condensation

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Ethyl o-toluate

-

Acetone (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium ethoxide in anhydrous diethyl ether.

-

Addition of Reactants: A solution of ethyl o-toluate and anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications in Synthesis

The presence of two carbonyl groups and an acidic α-hydrogen makes this compound a highly reactive and versatile intermediate in organic synthesis.[1]

Formation of Heterocycles

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas or amidines, respectively. These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.

Metal Chelation

β-Diketones are excellent ligands for a wide range of metal ions, forming stable chelate complexes. These metal complexes have applications in catalysis, as MRI contrast agents, and in materials science.

C-C Bond Forming Reactions

The acidic methylene protons can be readily deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions, including:

-

Aldol Condensation: Reaction with aldehydes or ketones.[1]

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Robinson Annulation: A combination of a Michael addition and an intramolecular aldol condensation to form a six-membered ring.[1]

These reactions allow for the construction of complex carbon skeletons from a relatively simple starting material.

Conclusion

This compound is a valuable organic compound with a rich chemistry centered around its β-diketone functionality. Its keto-enol tautomerism is a key feature that dictates its reactivity and spectroscopic properties. While detailed experimental data for this specific ortho-isomer is somewhat limited in the public domain, its chemical behavior can be reliably predicted based on well-established principles and data from analogous structures. Its utility as a precursor for heterocyclic synthesis and various carbon-carbon bond-forming reactions makes it a significant tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science.

References

Sources

synthesis of 1-(o-tolyl)butane-1,3-dione from o-methylacetophenone

An In-depth Technical Guide to the Synthesis of 1-(o-tolyl)butane-1,3-dione

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1-(o-tolyl)butane-1,3-dione, a valuable β-diketone, from o-methylacetophenone. β-Diketones are crucial intermediates in organic synthesis, serving as versatile precursors for heterocyclic compounds and as ligands in coordination chemistry.[1] This document details the underlying chemical principles of the mixed Claisen condensation, offers a rationale for experimental design, and presents a detailed, step-by-step laboratory protocol suitable for implementation by researchers and drug development professionals. The synthesis proceeds via the base-mediated condensation of o-methylacetophenone with ethyl acetate, a classic example of carbon-carbon bond formation.[2][3]

Theoretical Framework: The Mixed Claisen Condensation

The synthesis of 1-(o-tolyl)butane-1,3-dione is achieved through a mixed (or crossed) Claisen condensation. This reaction class facilitates the formation of a carbon-carbon bond between a ketone and an ester in the presence of a strong base, yielding a β-diketone.[4]

1.1. Causality of the Mechanism

The reaction's success hinges on the selective deprotonation of the ketone. The α-hydrogens of a ketone (pKa ≈ 19-20) are significantly more acidic than those of an ester (pKa ≈ 25), allowing a strong base to preferentially form the ketone enolate.[5] This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The overall mechanism involves several key steps:

-

Enolate Formation: A strong base abstracts an α-proton from o-methylacetophenone, creating a resonance-stabilized enolate ion. This is the rate-determining step.[6]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.[7]

-

Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group to form the β-diketone.[8]

-

Driving Force: The newly formed β-diketone has a highly acidic methylene proton (pKa ≈ 11) situated between the two carbonyl groups. The base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium to favor product formation, necessitating the use of a stoichiometric amount of base.[2][8]

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final 1-(o-tolyl)butane-1,3-dione product.[9]

1.2. Mechanistic Pathway

Caption: Reaction mechanism for the synthesis of 1-(o-tolyl)butane-1,3-dione.

Experimental Design and Rationale

A robust protocol relies on the careful selection of reagents and conditions to maximize yield and purity while ensuring safety.

2.1. Reagent Selection

-

Ketone & Ester: o-Methylacetophenone serves as the enolizable nucleophile precursor. Ethyl acetate is an ideal electrophile; it is inexpensive, readily available, and its corresponding ethoxide leaving group is compatible with common reaction conditions.

-

Base: Sodium hydride (NaH) is the base of choice for this synthesis. As an ionic hydride, it is a powerful, non-nucleophilic base that irreversibly deprotonates the ketone.[10] The formation of hydrogen gas (H₂) as the only byproduct drives the initial deprotonation forward.[11] Unlike sodium ethoxide, NaH avoids equilibrium issues and potential side reactions like transesterification.

-

Trustworthiness: The use of NaH ensures that the ketone is the sole enolate-forming species, preventing self-condensation of the ester and leading to a cleaner reaction profile.

-

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It is aprotic, preventing the quenching of the base and the enolate. Its ability to solvate the sodium cation of the enolate intermediate facilitates the reaction. Strict anhydrous conditions are paramount for success.[12]

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Careful execution of each step is critical for achieving the desired outcome.

3.1. Materials and Equipment

| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.20 g | 30.0 mmol | 1.5 |

| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - | - |

| o-Methylacetophenone | C₉H₁₀O | 134.18 | 2.68 g | 20.0 mmol | 1.0 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2.64 g | 30.0 mmol | 1.5 |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - |

| Brine | NaCl(aq) | 58.44 | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |

-

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, dropping funnels (x2), heating mantle, separatory funnel, rotary evaporator.

3.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-(o-tolyl)butane-1,3-dione.

3.3. Step-by-Step Procedure

-

Preparation of Base: To a dry 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.20 g, 30.0 mmol). Add 50 mL of anhydrous THF to create a suspension.

-

Enolate Formation: In a separate dry flask, dissolve o-methylacetophenone (2.68 g, 20.0 mmol) in 25 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Condensation Reaction: Dissolve ethyl acetate (2.64 g, 30.0 mmol) in 25 mL of anhydrous THF and transfer to a second dropping funnel. Add this solution dropwise to the reaction mixture at room temperature. After addition, heat the mixture to reflux (approx. 66 °C) for 3 hours.

-

Reaction Quenching (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of 1 M HCl to neutralize the excess NaH and protonate the product enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. An alternative and highly effective method for β-diketones involves forming a copper(II) chelate.[1][13]

-

Dissolve the crude product in ethanol.

-

Add an aqueous solution of copper(II) acetate.

-

The insoluble copper chelate precipitates and can be collected by filtration.

-

The pure β-diketone is regenerated by treating the chelate with a strong acid (e.g., H₂SO₄) in a biphasic system and extracting the product.[13]

-

Conclusion

The via a mixed Claisen condensation is a robust and reliable method. The strategic use of sodium hydride as the base ensures the selective formation of the ketone enolate, leading to a high-yielding reaction with a clean profile. The detailed protocol provided herein, from reagent selection to purification, offers a complete guide for producing this valuable β-diketone, which can serve as a key building block in further synthetic applications for research and development.

References

- BYJU'S. (n.d.). Claisen Condensation Mechanism.

- Wikipedia. (2023). Claisen condensation.

- Fiveable. (n.d.). Mixed Claisen Condensations.

- Juniper Publishers. (2018). Modification of Biobased Lipophilic Β-Diketone.

- Organic Chemistry Portal. (n.d.). Claisen Condensation.

- The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube.

- MDPI. (2020). Recent Developments in the Synthesis of β-Diketones.

- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.

- Organic Syntheses. (n.d.). Sodium hydride.

- Guidechem. (n.d.). 1-O-TOLYL-BUTANE-1,3-DIONE 56290-54-1 wiki.

- LON-CAPA. (n.d.). The Claisen Condensation.

- OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.

- National Institutes of Health. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem.

- Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation.

- OpenStax. (2023). 23.8 Mixed Claisen Condensations - Organic Chemistry.

- National Institutes of Health. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central.

- National Institutes of Health. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. PubMed Central.

- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.

- Google Patents. (2019). WO2019064139A1 - Continuous processes for the manufacture of celocoxib.

- Scholars Research Library. (n.d.). Synthesis and Characterization of β-Diketone Ligands and Their Antimicrobial Activity.

- Quora. (2017). How do organic chemists prepare sodium hydride for reaction?

- PrepChem.com. (n.d.). Preparation of sodium hydride.

- ChemicalBook. (n.d.). 1-O-TOLYL-BUTANE-1,3-DIONE | 56290-54-1.

- ResearchGate. (n.d.). Different synthetic methodologies for the preparation of β-diketones.

- National Institute of Standards and Technology. (n.d.). 1,3-Butanediol. NIST Chemistry WebBook.

Sources

- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

- 6. byjus.com [byjus.com]

- 7. LON-CAPA ClaisenCondensation [s10.lite.msu.edu]

- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. quora.com [quora.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 1-o-Tolylbutane-1,3-dione (CAS No. 56290-54-1)

This guide provides a comprehensive overview of the characterization of 1-o-Tolylbutane-1,3-dione, a versatile building block in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical properties, spectroscopic analysis, and potential biological significance of this compound. The methodologies presented herein are grounded in established analytical principles, offering insights into the rationale behind experimental choices to ensure robust and reliable characterization.

Introduction and Chemical Identity

This compound, registered under CAS number 56290-54-1, is a diketone featuring a butane-1,3-dione moiety attached to an ortho-tolyl group.[1] This structure imparts a unique reactivity, making it a valuable precursor in the synthesis of more complex organic molecules.[1] Its reactive ketone functionalities allow it to participate in a variety of chemical transformations, including condensation and substitution reactions.[1] The compound typically appears as a white crystalline solid and is soluble in common organic solvents like ethanol and dimethylformamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56290-54-1 | [2] |

| Molecular Formula | C11H12O2 | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Vapour Pressure | 0.0±0.6 mmHg at 25°C | [2] |

Synthesis and Purification

A common synthetic route to this compound involves the condensation of o-tolylketone with acetone under acidic conditions.[1] The reaction is typically heated to drive it to completion, followed by crystallization to purify the final product.[1]

Experimental Workflow: General Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are essential for structural elucidation.

Step-by-Step Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[3]

-

Instrument Setup: Record the ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]

-

Data Acquisition: Acquire the spectra using standard pulse sequences.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

While specific NMR data for this compound is not provided in the search results, the spectra of structurally related N-(substituted phenyl)-2-chloroacetamides offer valuable insights into the expected signals. For example, ¹H NMR spectra of these compounds typically show signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton.[4] Similarly, ¹³C NMR spectra would reveal signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (C=O) and the aromatic ring.

Step-by-Step Protocol for IR Data Acquisition:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[3]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. For example, the C=O stretching vibration in ketones typically appears in the region of 1650-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Step-by-Step Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Determine the molecular ion peak [M]⁺ and analyze the fragmentation pattern to confirm the structure of the compound.

Biological and Pharmacological Relevance

While the primary application of this compound appears to be in chemical synthesis,[1] structurally related acetamide derivatives have shown a wide range of biological activities, including antidepressant,[3] antimicrobial,[4][5] and analgesic properties.[6] This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents.

The biological activity of these related compounds is often attributed to their ability to interact with specific enzymes or receptors. For example, some phenylacetamide derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential as antidepressant agents.[3] The antimicrobial activity of chloroacetamide derivatives has also been well-documented, with the presence of the chlorine atom often enhancing their potency.[5]

Illustrative Signaling Pathway: MAO-A Inhibition

Sources

- 1. Buy this compound | 56290-54-1 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. orientjchem.org [orientjchem.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-methylphenyl)butane-1,3-dione

Introduction

1-(2-methylphenyl)butane-1,3-dione, also known as 1-o-tolylbutane-1,3-dione, is a β-diketone of significant interest in synthetic organic chemistry.[1][2] Its utility as a versatile building block stems from the reactivity of its dual carbonyl groups and the steric and electronic influence of the ortho-methylphenyl substituent.[2] A comprehensive understanding of its molecular structure and purity, which is paramount for its application in drug development and materials science, is achieved through a multi-faceted spectroscopic analysis.

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1-(2-methylphenyl)butane-1,3-dione, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS). We will delve into the causality behind experimental choices and the interpretation of spectral data, with a particular focus on the pivotal phenomenon of keto-enol tautomerism.

A central theme in the analysis of β-diketones is the equilibrium between the diketo and enol tautomers. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The position of this equilibrium is sensitive to factors such as solvent polarity.[3]

Part 1: Keto-Enol Tautomerism: The Core of Spectroscopic Identity

The dynamic equilibrium between the diketo and enol forms of 1-(2-methylphenyl)butane-1,3-dione is the most critical factor influencing its spectroscopic signature. Understanding this phenomenon is essential for accurate spectral interpretation.

Caption: Keto-enol tautomerism in 1-(2-methylphenyl)butane-1,3-dione.

The equilibrium can be influenced by the solvent. In non-polar solvents like chloroform, the intramolecularly hydrogen-bonded enol form is expected to be predominant, while polar, protic solvents like methanol can disrupt this internal hydrogen bond, favoring the diketo form.[3] Spectroscopic techniques are powerful tools to probe and quantify the ratio of these two forms.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1-(2-methylphenyl)butane-1,3-dione, as it allows for the direct observation of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum will display distinct signals for the keto and enol forms. By comparing the integration of these signals, the relative abundance of each tautomer can be determined.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-methylphenyl)butane-1,3-dione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for favoring the enol form, or CD₃OD for potentially shifting the equilibrium towards the keto form) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Data (in CDCl₃, enol form predominant):

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Enol OH | ~16.5 | Singlet (broad) | 1H | Enolic proton | The strong intramolecular hydrogen bond deshields this proton significantly, shifting it far downfield. |

| Aromatic H | 7.1 - 8.1 | Multiplet | 4H | Ar-H | Protons on the 2-methylphenyl ring. The ortho, meta, and para protons will have distinct chemical shifts. |

| Methine H | ~6.2 | Singlet | 1H | =CH- | The vinyl proton of the enol form. |

| Methyl H (Aryl) | ~2.5 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |

| Methyl H (Acetyl) | ~2.2 | Singlet | 3H | -C(=O)CH₃ | The terminal methyl group of the butane-1,3-dione moiety. |

| Keto CH₂ | ~4.1 | Singlet | 2H | -CH₂- | Methylene protons of the minor diketo tautomer.[4] |

| Keto CH₃ | ~2.4 | Singlet | 3H | -C(=O)CH₃ | Acetyl methyl protons of the minor diketo tautomer.[4] |

Note: The exact chemical shifts are predictions based on data from analogous compounds. The presence of signals for the minor keto form is expected.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the presence of both tautomers and offering insights into the electronic environment of each carbon atom.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Tautomer | Predicted Chemical Shift (ppm) | Assignment | Rationale |

| Enol | ~195-200 | C=O (Aryl side) | Carbonyl carbon involved in the enol system. |

| Enol | ~180-185 | C=O (Acetyl side) | Carbonyl carbon involved in the enol system. |

| Enol | 125-140 | Aromatic C | Carbons of the 2-methylphenyl ring. |

| Enol | ~100 | =CH- | Methine carbon of the enol. |

| Enol | ~25 | Acetyl CH₃ | Terminal methyl carbon. |

| Enol | ~20 | Aryl CH₃ | Methyl carbon on the aromatic ring. |

| Keto | ~200-205 | C=O | Carbonyl carbons of the diketone.[4] |

| Keto | ~55-60 | -CH₂- | Methylene carbon of the diketone.[4] |

| Keto | ~30 | Acetyl CH₃ | Acetyl methyl carbon of the diketone.[4] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 1-(2-methylphenyl)butane-1,3-dione, particularly the carbonyl groups and the hydroxyl group of the enol tautomer.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2500 | Broad, Strong | O-H stretch (enol) | The broadness is due to the strong intramolecular hydrogen bonding. |

| ~1725 | Medium | C=O stretch (keto) | Symmetric and asymmetric stretching of the two carbonyl groups in the minor diketo form. |

| ~1600 | Strong | C=O and C=C stretch (enol) | Conjugated keto-enol system, often seen as a strong, broad band. |

| 1580-1450 | Medium | C=C stretch (aromatic) | Characteristic absorptions of the phenyl ring. |

| ~1360 | Medium | C-H bend (methyl) | Bending vibration of the methyl groups. |

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. The enol form, with its extended conjugation, will exhibit characteristic absorptions at longer wavelengths compared to the diketo form.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Interpretation: Identify the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Absorption:

The enol tautomer is expected to show a strong π → π* transition. The λ_max is anticipated to be in the range of 300-350 nm, characteristic of a conjugated enone system. The exact position will be influenced by the solvent polarity.

Part 5: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method that will induce fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation:

The molecular ion peak (M⁺) is expected at m/z = 176, corresponding to the molecular formula C₁₁H₁₂O₂.[5]

Proposed Fragmentation Pathway:

Caption: Proposed EI mass spectrometry fragmentation of 1-(2-methylphenyl)butane-1,3-dione.

The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl groups, leading to the formation of stable acylium ions. The base peak in the spectrum of the isomeric 1-(4-methylphenyl)butane-1,3-dione is at m/z 119, corresponding to the methylphenylcarbonyl cation.[5] A similar fragmentation is expected for the 2-methylphenyl isomer. The subsequent loss of carbon monoxide from this fragment would yield the tropylium ion at m/z 91. The acetyl cation at m/z 43 is also a probable fragment.

Conclusion

The spectroscopic analysis of 1-(2-methylphenyl)butane-1,3-dione is a comprehensive process that leverages the strengths of multiple analytical techniques. A thorough understanding of the keto-enol tautomerism is fundamental to interpreting the data from NMR, IR, and UV-Vis spectroscopy. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, confirming the overall structure. By integrating the insights from each of these methods, researchers and drug development professionals can confidently ascertain the identity, purity, and structural characteristics of this important chemical entity.

References

-

Royal Society of Chemistry. (2016). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. Retrieved from [Link]

-

Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]

-

Nia Innovation. (n.d.). 1-(2-methyl phenyl)-4,4,4-trifluoro butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-o-Tolylbutane-1,3-dione: Properties, Synthesis, and Applications

Abstract: 1-o-Tolylbutane-1,3-dione is a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. Its structural features, particularly the reactive 1,3-dione moiety and the ortho-substituted tolyl group, govern its unique chemical behavior and potential as a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis via Claisen condensation, and an exploration of its applications in research and drug development. The central role of keto-enol tautomerism is examined as a key determinant of its reactivity and spectroscopic characteristics. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking a detailed understanding of this compound.

Compound Identification and Structure

This compound, also known by its IUPAC name 1-(2-methylphenyl)butane-1,3-dione, is an aromatic β-diketone. The presence of a methyl group at the ortho position of the phenyl ring sterically and electronically influences the reactivity of the adjacent carbonyl group.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-methylphenyl)butane-1,3-dione | [1] |

| CAS Number | 56290-54-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)CC(=O)C | [1] |

| InChI Key | NMAFBIMJKFWSCI-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethylformamide.[1] Due to a lack of extensive characterization in primary literature, some physical properties are based on predictions from chemical databases, which should be considered with appropriate scientific caution.

| Property | Value / Description | Source |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in ethanol, dimethylformamide | [1] |

| Boiling Point | 281.0 °C at 760 mmHg (Predicted) | [2] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |

The Chemistry of Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. For this compound, the equilibrium heavily favors the enol form, which is stabilized by two key factors:

-

Conjugation: The enolic double bond is in conjugation with both the remaining carbonyl group and the aromatic tolyl ring, creating an extended π-system that delocalizes electron density and increases stability.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-aromatic ring.

The enol tautomer conjugated with the aromatic ring is significantly more stable than the alternative enol form. This equilibrium is crucial as the enol form is the reactive species in many synthetic transformations.

Caption: The equilibrium between the keto and the more stable conjugated enol form.

Synthesis Pathway and Experimental Protocol

The most direct and common method for synthesizing 1-aryl-1,3-butanediones is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. For this compound, this involves the reaction of 2'-methylacetophenone with an acetate source, such as ethyl acetate, in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Reaction Mechanism and Workflow

The mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent loss of the ethoxide leaving group yields the β-diketone product. An acidic workup is required to protonate the final product, which exists as a sodium salt under the basic reaction conditions.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Laboratory Protocol

This protocol is a standard procedure adapted for the synthesis of the title compound. As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All operations should be performed in a well-ventilated fume hood.

Materials:

-

2'-Methylacetophenone

-

Ethyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

-

Reaction Setup: Add anhydrous THF to the flask to create a suspension of NaH.

-

Enolate Formation: Slowly add a solution of 2'-methylacetophenone (1.0 equivalent) in anhydrous THF to the NaH suspension at 0°C (ice bath). Allow the mixture to stir at room temperature for 30 minutes.

-

Condensation: Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. The dominance of the enol form is clearly reflected in its NMR and IR spectra.

| Technique | Expected Observations |

| ¹H NMR | ~16.0-17.0 ppm (s, 1H): Very downfield, broad singlet for the enolic hydroxyl proton, deshielded by strong intramolecular H-bonding. ~7.1-7.6 ppm (m, 4H): Multiplets corresponding to the four protons on the aromatic ring. ~6.2 ppm (s, 1H): Singlet for the vinylic proton of the enol form. ~2.5 ppm (s, 3H): Singlet for the methyl protons on the tolyl ring. ~2.2 ppm (s, 3H): Singlet for the terminal methyl protons. |

| ¹³C NMR | ~190-200 ppm: Two signals for the carbonyl carbons (one more ketone-like, one more enol-like). ~125-140 ppm: Signals for the aromatic carbons. ~100 ppm: Signal for the vinylic carbon (=CH-). ~20-30 ppm: Two signals for the two methyl carbons. |

| FT-IR (cm⁻¹) | ~3000-3400 (broad): O-H stretch from the enol. ~1600-1620: C=O stretch (conjugated and H-bonded). ~1580-1600: C=C stretch (enol and aromatic). |

| Mass Spec. | [M]+ at m/z = 176.21: Molecular ion peak. Key Fragments: Loss of CH₃ (m/z=161), loss of COCH₃ (m/z=133), tolyl cation (m/z=91). |

Applications in Research and Drug Development

β-Diketones are privileged scaffolds in medicinal chemistry due to their ability to act as versatile synthetic intermediates and their inherent biological activities.[1] While research specifically on this compound is limited, its potential can be extrapolated from the broader class of 1,3-dicarbonyl compounds.

Synthetic Building Block

The primary application of this compound is as a precursor for the synthesis of more complex molecules, particularly heterocyclic systems. The two electrophilic carbonyl carbons and the acidic α-protons allow it to participate in a wide range of cyclization reactions.

-

Pyrazoles and Isoxazoles: Reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine yields isoxazoles. Both are common motifs in pharmaceuticals.

-

Metal Chelation: The enolate form acts as a powerful bidentate ligand, chelating with various transition metals and lanthanides. These metal complexes have applications in catalysis and materials science.

Potential Pharmacological Activity

The 1,3-diketone moiety is a known pharmacophore in various drug candidates. Studies on related structures have shown a range of biological activities, including:

The ortho-tolyl substitution provides a unique steric and electronic profile that can be exploited to fine-tune binding interactions with biological targets, making it an attractive scaffold for library synthesis in drug discovery programs.

Caption: Key application areas derived from the β-diketone core structure.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Engineering Controls: Use in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors. Specific toxicity data is limited, and the compound should be treated as potentially hazardous.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]

-

Premier Group of Industries. (n.d.). 1-(4-Methylphenyl)-4,4,4-Trifluoro-Butane-1,3-Dione (4-TBD). Retrieved from [Link]

-

Chemsigma. (n.d.). 1-O-TOLYL-BUTANE-1,3-DIONE [56290-54-1]. Retrieved from [Link]

-

Nia Innovation. (n.d.). 1-(2-methyl phenyl)-4,4,4-trifluoro butane-1,3-dione. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-o-Tolylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and fine chemical synthesis, a profound understanding of the reagents we employ is paramount. This guide provides an in-depth exploration of the safety and handling precautions for 1-o-tolylbutane-1,3-dione, a versatile β-dicarbonyl compound. Moving beyond a mere recitation of safety data, this document delves into the chemical principles underpinning its reactivity and associated hazards, empowering researchers to cultivate a culture of safety and experimental excellence.

The Chemical Personality of this compound: Understanding the "Why" Behind the Hazard

This compound, like other β-dicarbonyl compounds, possesses a unique chemical reactivity that is central to its utility in synthesis, but also informs its hazard profile. The key to understanding its behavior lies in the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism: A Dynamic Equilibrium

The structure of this compound allows for a dynamic equilibrium between its keto and enol forms.[1][2] The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates its migration to one of the carbonyl oxygens, forming an enol.[2][3] This equilibrium is influenced by factors such as the solvent and temperature.[4][5] The presence of the enol form, with its carbon-carbon double bond and hydroxyl group, contributes to the compound's reactivity and potential for hazardous reactions.

Caption: Dynamic equilibrium between the keto and enol tautomers of a β-dicarbonyl compound.

Inherent Hazards: A Direct Consequence of Structure

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.[6][7]

| Hazard Class | GHS Category | Hazard Statement | Causality |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[6] | The presence of a hydrocarbon backbone and the volatility of the compound contribute to its flammability. Vapors can form explosive mixtures with air. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] | The compound can defat the skin, leading to irritation and dermatitis upon prolonged or repeated contact. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6][7] | Direct contact with the eyes can cause significant irritation, redness, and pain. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath. |

Engineering a Safe Laboratory Environment: Proactive Measures for Hazard Mitigation

A cornerstone of safe laboratory practice is the implementation of robust engineering controls and administrative procedures. These measures are the first line of defense in minimizing exposure to hazardous chemicals.

The Primacy of Ventilation

Given that this compound is a flammable liquid and can cause respiratory irritation, all handling procedures should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood is the preferred engineering control for all operations that may generate vapors or aerosols.

Designated Work Areas: A Protocol for Containment

To prevent cross-contamination and accidental exposure, it is crucial to establish a designated area for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.

Caption: A systematic workflow for ensuring safety during laboratory experiments.

Personal Protective Equipment (PPE): The Researcher's Last Line of Defense

While engineering controls are designed to contain hazards at the source, appropriate PPE is essential for protecting the individual researcher.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield.[6] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves.[6] | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed frequently. |

| Body Protection | A flame-resistant lab coat.[6] | Protects against splashes and provides a barrier in case of a small fire. |

| Respiratory Protection | Not typically required with adequate engineering controls. If ventilation is insufficient, a respirator with an organic vapor cartridge may be necessary. | Protects against inhalation of irritating vapors. |

Standard Operating Procedures: A Blueprint for Safe Handling and Storage

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing risks.

Handling

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[6]

-

Avoid Incompatibles: Keep this compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or explosive reactions.[8]

-

Controlled Dispensing: Use a pipette or a syringe for transferring small quantities to minimize the risk of spills.

Storage

-

Container Integrity: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][6]

-

Segregation: Store away from incompatible materials.[8]

-

Temperature Control: Avoid exposure to heat, sparks, and open flames.[6]

Emergency Preparedness: A Calm and Coordinated Response

In the event of an emergency, a well-rehearsed plan is crucial for ensuring the safety of all laboratory personnel.

Spill Response

For a small spill of this compound:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Eliminate Ignition Sources: Turn off all nearby ignition sources.

-

Ventilate the Area: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[7]

-

Collect Absorbent: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[9]

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

For a large spill, evacuate the area and contact the institution's emergency response team.

Caption: A decision-making flowchart for a chemical spill response.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Responsible Disposal: Minimizing Environmental Impact

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

-

Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

-

Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of flammable and hazardous chemical waste.[10][11] This typically involves collection by a licensed hazardous waste disposal company.

Conclusion: A Commitment to a Safer Scientific Future

The safe and effective use of this compound in a research setting is not merely a matter of following rules, but of understanding the fundamental chemical principles that govern its behavior. By integrating a deep knowledge of its reactivity with robust safety protocols and a proactive mindset, researchers can unlock its synthetic potential while ensuring the well-being of themselves, their colleagues, and the environment. This commitment to safety is the bedrock upon which scientific progress is built.

References

-

University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]

-

The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

University of British Columbia Safety & Risk Services. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]

- S. S. Batsanov. (2001). Keto-enol tautomerism in β-dicarbonyl compounds: a structural approach. Russian Chemical Bulletin, 50(11), 2017–2023.

-

Fiveable. (n.d.). β-dicarbonyl compounds Definition. Organic Chemistry Key Term. Retrieved from [Link]

- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.

-

Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from [Link]

-

ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]

-

ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

-

JoVE. (2023). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

-

ACS Publications. (1985). Base-induced reaction of acetylacetone with substituted benzoquinones. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2023). A Comparative Investigation of Chemical Decontamination Methods for In-Situ Cleaning of Dental Implant Surfaces. Retrieved from [Link]

-

SpringerLink. (2002). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

-

Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiveable.me [fiveable.me]

- 3. quora.com [quora.com]

- 4. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. westlab.com [westlab.com]

- 7. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. acs.org [acs.org]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. ptb.de [ptb.de]

Navigating the Procurement and Application of 1-o-Tolylbutane-1,3-dione: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Sourcing, and Technical Profile of 1-o-Tolylbutane-1,3-dione.

Abstract

This compound, also known by its IUPAC name 1-(2-methylphenyl)butane-1,3-dione and CAS number 56290-54-1, is a diketone of increasing interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems from the reactivity of its 1,3-dicarbonyl moiety, which allows for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of its commercial availability, outlines key technical specifications for procurement, and discusses its applications, supported by an understanding of its chemical properties.

Introduction: The Synthetic Versatility of a Diketone

This compound belongs to the class of β-diketones, a family of compounds renowned for their utility in organic synthesis. The presence of two carbonyl groups separated by a methylene group imparts unique chemical properties, including the potential for keto-enol tautomerism and the ability to act as a nucleophile in various reactions.[1][2] These characteristics make it a valuable precursor for the synthesis of more complex molecules, with potential applications in pharmaceuticals and materials science.[1][2] The ortho-methylphenyl substituent introduces specific steric and electronic effects that can influence reaction outcomes and the properties of the resulting derivatives, distinguishing it from its meta and para isomers.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, primarily those specializing in research and development quantities. The compound is typically listed under its CAS number, 56290-54-1, to ensure accurate identification.

Identifying Reputable Suppliers

A survey of the current market indicates that this compound can be sourced through various online chemical marketplaces and from specialized manufacturers. When selecting a supplier, researchers should prioritize those who provide comprehensive product documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Table 1: Overview of Potential Suppliers of this compound

| Supplier Category | Representative Platforms/Companies | Key Considerations |

| Online Marketplaces | Guidechem, Smolecule | Offer a broad range of suppliers. Verify the credibility of the actual manufacturer. |

| Specialty Chemical Manufacturers | (Specific company names are often not explicitly stated in general search results, requiring direct inquiry) | May offer higher purity grades and more detailed technical support. |

Note: The availability and specific offerings from suppliers are subject to change. Direct inquiry with the listed platforms or specific chemical companies is recommended for the most current information.

Procurement Workflow: A Step-by-Step Approach for Researchers

To ensure the quality and suitability of this compound for research purposes, a systematic procurement process is recommended.

Technical Profile and Quality Control

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This information is crucial for experimental design, including solvent selection and reaction setup.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56290-54-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [2] |

Spectroscopic Data for Characterization

Verification of the identity and purity of this compound upon receipt is a critical step. The following provides an overview of the expected spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methylene protons of the butane chain, and the terminal methyl protons. The exact chemical shifts and splitting patterns would depend on the solvent and the extent of enolization.

-

¹³C NMR: Signals corresponding to the carbonyl carbons, the carbons of the aromatic ring, and the aliphatic carbons of the butane chain are expected. Predicted spectra are available on some chemical databases.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O), typically in the range of 1670-1740 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretch around 2500-3300 cm⁻¹ and a C=C stretch around 1600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (176.21 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.

Keto-Enol Tautomerism

A significant feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[3][4] For this compound, the enol form where the double bond is in conjugation with the tolyl ring is expected to be a major contributor to the equilibrium. This tautomerism is a key aspect of its reactivity.

Synthetic Applications and Methodologies

The primary utility of this compound in a research context is as a synthetic intermediate. Its reactive nature allows it to participate in a variety of well-established organic reactions.

Key Reactions

-

Condensation Reactions: The active methylene group can be deprotonated to form a nucleophilic enolate, which can then participate in aldol and Claisen-type condensations to form more complex carbon skeletons.[1][2]

-

Heterocycle Synthesis: 1,3-Diketones are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.

-

Metal Complexation: The enolate form can act as a bidentate ligand to form stable complexes with a wide range of metal ions.

Illustrative Synthetic Protocol: Claisen Condensation

A general and common method for the synthesis of 1,3-diketones is the Claisen condensation. In the case of this compound, this would typically involve the reaction of an o-tolyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base.

Experimental Protocol: Conceptual Claisen Condensation

-

Reaction Setup: A solution of o-tolyl methyl ketone in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: A strong base, such as sodium hydride or sodium amide, is carefully added to the reaction mixture at a controlled temperature (often 0 °C).

-

Ester Addition: Ethyl acetate is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.

-

Workup: The reaction is quenched by the addition of an acidic solution. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by techniques such as distillation or column chromatography to yield the desired this compound.

Disclaimer: This is a conceptual protocol. Researchers should consult peer-reviewed literature for detailed and optimized experimental conditions.

Safety and Handling

While a specific, comprehensive Safety Data Sheet for this compound is not widely available in public databases, general precautions for handling diketones and aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially available building block with significant potential for applications in organic synthesis and drug discovery. While sourcing this compound requires careful attention to supplier verification and product specifications, its utility as a precursor to more complex molecular architectures makes it a valuable tool for researchers. A thorough understanding of its chemical properties, including its tautomeric nature, is essential for its effective application in the laboratory.

References

-

Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-methyl-5-(o-tolyl)pyrazole: An Application Note and Detailed Protocol for Pharmaceutical Research

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-5-(o-tolyl)pyrazole, a molecule of significant interest in medicinal chemistry and drug discovery. The protocol details the acid-catalyzed cyclocondensation of 1-o-tolylbutane-1,3-dione with hydrazine hydrate, a classic and efficient method known as the Knorr pyrazole synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and thorough characterization of the final product.

Introduction

Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines is a robust and widely utilized transformation in organic synthesis.[5] This application note focuses on the synthesis of 3-methyl-5-(o-tolyl)pyrazole, a promising building block for the development of novel therapeutic agents.

Reaction Mechanism

The synthesis of 3-methyl-5-(o-tolyl)pyrazole from this compound and hydrazine hydrate proceeds via the Knorr pyrazole synthesis. The reaction is typically acid-catalyzed and involves a series of nucleophilic attacks and dehydration steps.

The mechanism commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The more reactive carbonyl group is then attacked by a nitrogen atom of the hydrazine molecule, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered cyclic intermediate. Finally, another dehydration step results in the formation of the aromatic pyrazole ring. The presence of an acid catalyst facilitates the dehydration steps, driving the reaction towards the formation of the stable pyrazole product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-methyl-5-(o-tolyl)pyrazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | ≥98% | Commercially Available | 56290-54-1 |

| Hydrazine hydrate (50-60%) | Reagent Grade | Commercially Available | 7803-57-8 |

| Glacial Acetic Acid | ACS Grade | Commercially Available | 64-19-7 |

| Ethanol (Absolute) | ACS Grade | Commercially Available | 64-17-5 |

| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |

| Hexane | HPLC Grade | Commercially Available | 110-54-3 |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | 7487-88-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-